

(R)-IBR2: A Chemical Probe for Targeted Degradation of RAD51

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Compound of Interest

Compound Name: (R)-IBR2

Cat. No.: B15584902

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

RAD51, a key enzyme in the homologous recombination (HR) pathway, is essential for maintaining genomic stability through the repair of DNA double-strand breaks.[1] Its overexpression is a common feature in various cancers, contributing to therapeutic resistance.[2][3] **(R)-IBR2** is a small molecule inhibitor that has been identified as a valuable tool for studying the cellular functions of RAD51.[4] It acts by disrupting the multimerization of RAD51 and promoting its degradation through the ubiquitin-proteasome pathway.[5] This document provides detailed application notes and experimental protocols for utilizing **(R)-IBR2** to investigate RAD51 protein degradation, offering a valuable resource for researchers in cancer biology and drug development.

Introduction

The DNA damage response (DDR) is a complex network of signaling pathways that collectively work to repair damaged DNA and maintain genomic integrity. A critical component of the DDR is the homologous recombination (HR) pathway, which is responsible for the error-free repair of DNA double-strand breaks.[2] The central recombinase in this pathway, RAD51, forms a nucleoprotein filament on single-stranded DNA, which is a crucial step for homology search and strand invasion.[1]

Given its critical role in DNA repair, RAD51 is a compelling target for cancer therapy. Elevated levels of RAD51 are observed in a variety of tumors and are often associated with resistance to chemotherapy and radiation.[2] Therefore, agents that can modulate RAD51 levels and activity are of significant interest.

(R)-IBR2 is a potent and specific inhibitor of RAD51.[4] It has been shown to disrupt the interaction between RAD51 and BRCA2, a key mediator of RAD51 filament formation.[6] Furthermore, **(R)-IBR2** promotes the proteasome-mediated degradation of RAD51, leading to a reduction in cellular RAD51 levels and impairment of HR-mediated repair.[5] These properties make **(R)-IBR2** an excellent chemical tool to probe the dynamics of RAD51 degradation and its consequences on cellular function.

Data Presentation

The following tables summarize the quantitative effects of **(R)-IBR2** on RAD51 protein levels and ubiquitination as reported in the literature.

Table 1: Effect of **(R)-IBR2** on RAD51 Protein Levels

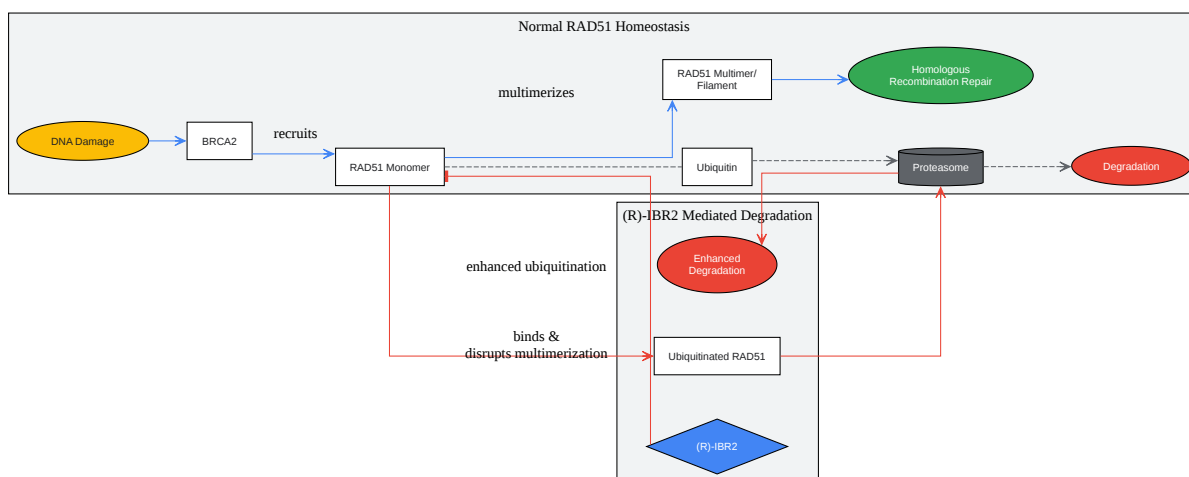
Cell Line	(R)-IBR2 Concentration	Treatment Time	% Decrease in RAD51 Protein Level (relative to control)	Reference
K562	20 μ M	24 h	~50%	[5]
HeLa	20 μ M	24 h	~60%	[5]
MBA-MD-468	14.8 μ M (IC50)	Not Specified	50% inhibition of cell growth	[4]

Table 2: Effect of **(R)-IBR2** on RAD51 Ubiquitination

Cell Line	(R)-IBR2 Treatment	MG132 Treatment	Fold Increase in Ubiquitinated RAD51 (relative to control)	Reference
HeLa	20 μ M for 4h	10 μ M for 1h prior to harvest	~2.5	[5]
HeLa	20 μ M for 8h	10 μ M for 1h prior to harvest	~3.5	[5]

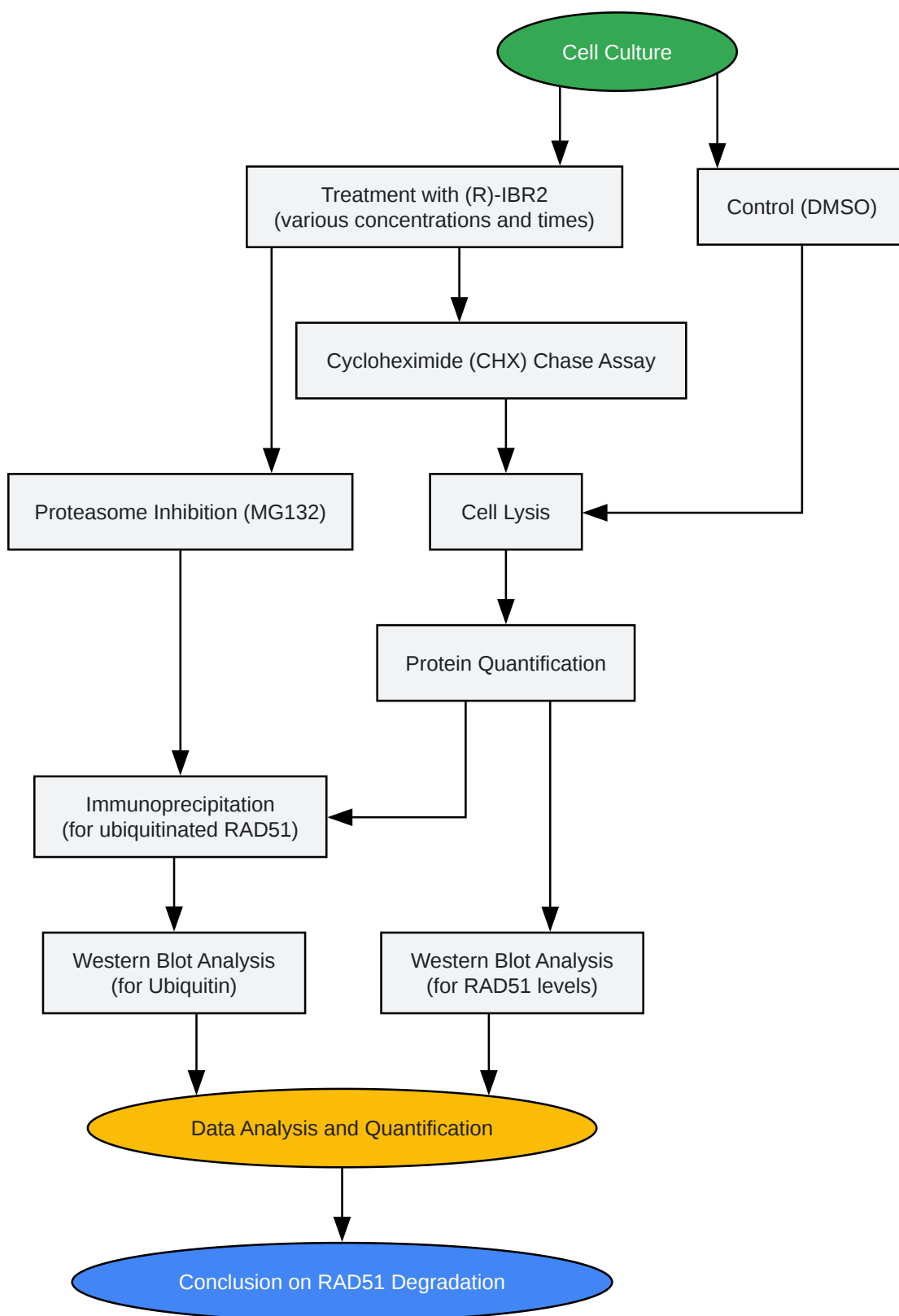
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of **(R)-IBR2** and the experimental approach to study it, the following diagrams are provided.



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Caption: Signaling pathway of **(R)-IBR2**-mediated RAD51 degradation.



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Caption: Experimental workflow for studying RAD51 degradation using **(R)-IBR2**.

Experimental Protocols

The following are detailed protocols for key experiments to study **(R)-IBR2**-mediated RAD51 degradation.

Protocol 1: Cell Culture and Treatment with **(R)-IBR2**

- **Cell Culture:** Culture cells (e.g., HeLa, K562) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Seeding:** Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
- **(R)-IBR2 Stock Solution:** Prepare a 10 mM stock solution of **(R)-IBR2** in dimethyl sulfoxide (DMSO). Store at -20°C.
- **Treatment:**
 - For dose-response experiments, treat cells with increasing concentrations of **(R)-IBR2** (e.g., 0, 5, 10, 20, 50 µM) for a fixed time (e.g., 24 hours).
 - For time-course experiments, treat cells with a fixed concentration of **(R)-IBR2** (e.g., 20 µM) for various durations (e.g., 0, 4, 8, 12, 24 hours).
 - A DMSO-only control should be included in all experiments.

Protocol 2: Western Blot Analysis of RAD51 Protein Levels

- **Cell Lysis:**
 - After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
- Sample Preparation:
 - Mix 20-30 µg of protein with 4x Laemmli sample buffer.
 - Boil the samples at 95°C for 5 minutes.
- SDS-PAGE and Transfer:
 - Separate the protein samples on a 10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against RAD51 (e.g., 1:1000 dilution) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as GAPDH or β -actin, should be used to normalize protein levels.

Protocol 3: Cycloheximide (CHX) Chase Assay for RAD51 Stability

- Cell Treatment: Treat cells with **(R)-IBR2** (e.g., 20 μ M) or DMSO for a predetermined time (e.g., 8 hours).
- CHX Addition: Add cycloheximide (CHX) to the media at a final concentration of 50-100 μ g/mL to inhibit new protein synthesis.
- Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
- Western Blot Analysis: Perform Western blot analysis for RAD51 as described in Protocol 2.
- Data Analysis: Quantify the RAD51 band intensity at each time point and normalize to the 0-hour time point. Plot the relative RAD51 levels against time to determine the protein half-life.

Protocol 4: Immunoprecipitation of Ubiquitinated RAD51

- Cell Treatment:
 - Co-transfect cells (e.g., HeLa) with plasmids expressing HA-tagged ubiquitin and GFP-tagged RAD51.
 - Treat cells with **(R)-IBR2** (e.g., 20 μ M) for the desired time (e.g., 4 or 8 hours).
 - One hour before harvesting, add the proteasome inhibitor MG132 to a final concentration of 10 μ M to allow for the accumulation of ubiquitinated proteins.
- Cell Lysis:
 - Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS with protease and deubiquitinase inhibitors).
 - Boil the lysate for 10 minutes to disrupt protein-protein interactions.
 - Dilute the lysate 10-fold with a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to reduce the SDS concentration to 0.1%.

- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with an anti-GFP antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- Washes:
 - Wash the beads three to five times with wash buffer (e.g., lysis buffer without SDS).
- Elution and Western Blot:
 - Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
 - Perform Western blot analysis as described in Protocol 2, using primary antibodies against HA (to detect ubiquitinated proteins) and GFP (to detect total immunoprecipitated RAD51).

Conclusion

(R)-IBR2 serves as a powerful pharmacological tool to investigate the regulation of RAD51 protein stability. By promoting the ubiquitination and subsequent proteasomal degradation of RAD51, **(R)-IBR2** allows for the detailed study of the cellular machinery involved in this process and the downstream functional consequences of RAD51 depletion. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **(R)-IBR2** in their studies of DNA repair, cancer biology, and the development of novel therapeutic strategies targeting the RAD51 pathway.

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